molecular formula C17H32O2 B12689271 2-(Diethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane CAS No. 84522-31-6

2-(Diethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane

Cat. No.: B12689271
CAS No.: 84522-31-6
M. Wt: 268.4 g/mol
InChI Key: RUXYPQUTFBZPFQ-UHFFFAOYSA-N
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Description

EINECS 283-026-7: is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.

Preparation Methods

The preparation methods for EINECS 283-026-7 involve several synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the final product.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.

    Industrial Production: Large-scale production involves the use of industrial reactors and continuous flow systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

EINECS 283-026-7 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can result in various substituted compounds.

Scientific Research Applications

EINECS 283-026-7 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and its effects on biological systems.

    Industry: It is used in the manufacturing of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of EINECS 283-026-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in their structure and function. These interactions can trigger a cascade of biochemical events, ultimately resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

EINECS 283-026-7 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    EINECS 203-770-8:

    EINECS 234-985-5: Bismuth tetroxide, which has distinct uses in industrial and medical applications.

    EINECS 239-934-0: Mercurous oxide, another compound with unique chemical and physical properties.

The uniqueness of EINECS 283-026-7 lies in its specific chemical structure and the range of reactions it can undergo, making it valuable for various scientific and industrial applications.

Properties

CAS No.

84522-31-6

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

2-(diethoxymethyl)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octane

InChI

InChI=1S/C17H32O2/c1-6-18-17(19-7-2)16-10-13-9-14(11(3)4)15(16)8-12(13)5/h11-17H,6-10H2,1-5H3

InChI Key

RUXYPQUTFBZPFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1CC2CC(C1CC2C)C(C)C)OCC

Origin of Product

United States

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